molecular formula C13H12FNS B13320757 4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine CAS No. 1170034-47-5

4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

Cat. No.: B13320757
CAS No.: 1170034-47-5
M. Wt: 233.31 g/mol
InChI Key: LJRZKBCXVFASGK-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that features a thienopyridine core with a fluorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the construction of the thienopyridine core followed by the introduction of the fluorophenyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a precursor containing a thiophene ring and a pyridine ring can be cyclized using a strong acid like sulfuric acid or a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its thienopyridine core, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new drugs and materials, offering advantages in terms of stability, reactivity, and biological activity compared to other similar compounds.

Properties

CAS No.

1170034-47-5

Molecular Formula

C13H12FNS

Molecular Weight

233.31 g/mol

IUPAC Name

4-(4-fluorophenyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

InChI

InChI=1S/C13H12FNS/c14-10-3-1-9(2-4-10)13-11-6-8-16-12(11)5-7-15-13/h1-4,6,8,13,15H,5,7H2

InChI Key

LJRZKBCXVFASGK-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C2=C1SC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

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